molecular formula C12H16BrN3O2 B451255 1-[(4-Bromobenzoyl)amino]-3-butylurea CAS No. 445013-90-1

1-[(4-Bromobenzoyl)amino]-3-butylurea

Cat. No.: B451255
CAS No.: 445013-90-1
M. Wt: 314.18g/mol
InChI Key: HSAGPYPRTISIIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Bromobenzoyl)amino]-3-butylurea is a urea derivative featuring a 4-bromobenzoyl group attached to the amino nitrogen and a butyl substituent on the adjacent urea nitrogen. Urea derivatives are widely studied for their hydrogen-bonding capabilities, which influence solubility, crystallinity, and biological interactions.

Properties

CAS No.

445013-90-1

Molecular Formula

C12H16BrN3O2

Molecular Weight

314.18g/mol

IUPAC Name

1-[(4-bromobenzoyl)amino]-3-butylurea

InChI

InChI=1S/C12H16BrN3O2/c1-2-3-8-14-12(18)16-15-11(17)9-4-6-10(13)7-5-9/h4-7H,2-3,8H2,1H3,(H,15,17)(H2,14,16,18)

InChI Key

HSAGPYPRTISIIM-UHFFFAOYSA-N

SMILES

CCCCNC(=O)NNC(=O)C1=CC=C(C=C1)Br

Canonical SMILES

CCCCNC(=O)NNC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

1-(4-Bromobenzoyl)-1,3-dicyclohexylurea ()

  • Structural Differences: The target compound substitutes one cyclohexyl group with a butyl chain and replaces the other with an amino-linked benzoyl group.
  • NMR Profiles: Experimental 1H-NMR data (Tables S1–S4 in ) highlight distinct proton environments due to substituent effects. For example, aromatic protons in the bromobenzoyl group show downfield shifts, while cyclohexyl protons exhibit complex splitting patterns absent in the butyl-substituted target .

S,S-Dimethyl-N-(4-bromobenzoyl)iminosulfurane and 1-Dodecyl-3-methylthiourea ()

  • Functional Group Variations: The iminosulfurane analog (Fig. 2, ) replaces urea with a sulfur-containing iminosulfurane group, enhancing electrophilicity but possibly reducing metabolic stability . 1-Dodecyl-3-methylthiourea (Fig. 3, ) features a thiourea moiety (S instead of O) and a long dodecyl chain. Thioureas are generally more lipophilic than ureas, improving transdermal penetration but increasing skin irritation risks .
  • Application Context : Both compounds are used as transdermal enhancers. The target urea derivative may offer a balance between lipophilicity (via the butyl chain) and stability (urea vs. thiourea), though direct efficacy comparisons are unavailable .

1-(4-Bromobenzoyl)piperidin-4-one ()

  • Structural Contrast: The piperidinone derivative replaces the urea group with a ketone and a six-membered ring.

Table 1: Structural and Functional Comparison

Compound Name Functional Groups Key Substituents Properties/Applications Reference
1-[(4-Bromobenzoyl)amino]-3-butylurea Urea, Benzamide Butyl, Bromobenzoyl Moderate lipophilicity, potential enhancer
1-(4-Bromobenzoyl)-1,3-dicyclohexylurea Urea, Benzamide Cyclohexyl x2 High lipophilicity, NMR-studied
S,S-Dimethyl-N-(4-bromobenzoyl)iminosulfurane Iminosulfurane, Benzamide Methyl High reactivity, transdermal use
1-Dodecyl-3-methylthiourea Thiourea Dodecyl, Methyl High lipophilicity, skin irritation risk
1-(4-Bromobenzoyl)piperidin-4-one Ketone, Benzamide Piperidinone Industrial use, SDS-documented hazards

Key Insights:

  • Urea vs. Thiourea : Thioureas () exhibit greater transdermal efficacy but lower chemical stability compared to ureas. The target compound’s urea core may mitigate instability issues .
  • Substituent Effects : Butyl chains (target) balance lipophilicity and steric hindrance better than dodecyl () or cyclohexyl () groups, optimizing solubility for drug delivery .
  • Safety Profiles: Piperidinone derivatives () pose higher reactivity risks, underscoring the urea group’s advantage in reducing electrophilic hazards .

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